molecular formula C19H22N2O B2397732 N-phenethyl-3-phenylpyrrolidine-1-carboxamide CAS No. 1210639-57-8

N-phenethyl-3-phenylpyrrolidine-1-carboxamide

Cat. No. B2397732
CAS RN: 1210639-57-8
M. Wt: 294.398
InChI Key: ZORSKOZGWCUICZ-UHFFFAOYSA-N
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Description

N-phenethyl-3-phenylpyrrolidine-1-carboxamide, commonly known as Etizolam, is a thienodiazepine drug that is widely used in scientific research. It is a psychoactive substance that has gained popularity due to its anxiolytic, sedative, and muscle relaxant properties. Etizolam has a similar chemical structure to benzodiazepines, but it is not classified as one.

Scientific Research Applications

DNA Cleavage Activity

One application is in targeting DNA A.T tracts using derivatives of phenanthroline linked to poly-N-methylpyrrole, demonstrating how conjugates direct cleavage activity in the vicinity of A.T tracts. This application is pivotal in understanding DNA interactions and designing molecules for genetic research and manipulation (Pitié et al., 2000).

Poly(ADP-ribose) Polymerase Inhibitors

The compound has been explored for its potential in optimizing benzimidazole carboxamide poly(ADP-ribose) polymerase (PARP) inhibitors, leading to the identification of highly potent and efficacious inhibitors. These findings are significant in cancer research, offering insights into the development of novel therapeutic agents (Penning et al., 2010).

Efficient Cleavage of Carboxamides

Research into the efficient cleavage of the N-(1-phenylethyl) unit of carboxamides highlights a simple and effective method leading to amides in good yields. This technique is more effective compared to other reductive methods or acid hydrolysis, proving crucial in synthetic chemistry for developing amide-based compounds (Paik & Lee, 2006).

Allosteric Modulators of the CB₁ Receptor

The synthesis of new N-phenylethyl-1H-indole-2-carboxamides has initiated the first structure-activity relationship (SAR) study of allosteric modulators of the CB(1) receptor. This research is particularly relevant in the field of neuropharmacology, offering potential for developing novel treatments for neurological disorders (Piscitelli et al., 2012).

HIV-1 Entry Inhibitors

The design and synthesis of a novel series of compounds targeting the HIV-1 gp41 have demonstrated significant anti-HIV-1 activity. This research contributes to the ongoing efforts in HIV/AIDS treatment by providing a foundation for developing new small molecule HIV fusion inhibitors, which could lead to more effective therapeutic options (Katritzky et al., 2009).

properties

IUPAC Name

3-phenyl-N-(2-phenylethyl)pyrrolidine-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O/c22-19(20-13-11-16-7-3-1-4-8-16)21-14-12-18(15-21)17-9-5-2-6-10-17/h1-10,18H,11-15H2,(H,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZORSKOZGWCUICZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1C2=CC=CC=C2)C(=O)NCCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.